3-[(2-formylphenoxy)methyl]benzoic acid
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Overview
Description
3-[(2-formylphenoxy)methyl]benzoic acid, also known as salicylaldoxime, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of organic compounds known as salicylaldehyde derivatives and has a molecular formula of C15H12O4.
Mechanism of Action
The mechanism of action of 3-[(2-formylphenoxy)methyl]benzoic acid is not fully understood. However, research has shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, 3-[(2-formylphenoxy)methyl]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Research has shown that 3-[(2-formylphenoxy)methyl]benzoic acid exhibits significant anti-inflammatory and analgesic properties. In addition, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the prevention and treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2-formylphenoxy)methyl]benzoic acid in lab experiments is its high purity and stability. This compound is readily available from commercial sources and can be easily synthesized in the lab. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in aqueous-based experiments.
Future Directions
There are several future directions for the study of 3-[(2-formylphenoxy)methyl]benzoic acid. One of the most promising areas of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, research into the antioxidant properties of this compound may lead to the development of new therapies for the prevention and treatment of various diseases associated with oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of 3-[(2-formylphenoxy)methyl]benzoic acid and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3-[(2-formylphenoxy)methyl]benzoic acid can be achieved through a multi-step process. The first step involves the reaction of salicylaldehyde with hydroxylamine hydrochloride to produce 3-[(2-formylphenoxy)methyl]benzoic acidime. The second step involves the reaction of 3-[(2-formylphenoxy)methyl]benzoic acidime with 2-chloromethylbenzoic acid to produce 3-[(2-formylphenoxy)methyl]benzoic acid. This reaction is catalyzed by potassium carbonate and dimethylformamide.
Scientific Research Applications
3-[(2-formylphenoxy)methyl]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that 3-[(2-formylphenoxy)methyl]benzoic acid exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-[(2-formylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-13-5-1-2-7-14(13)19-10-11-4-3-6-12(8-11)15(17)18/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPRIKYEWBXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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